molecular formula C18H26ClN3O B2496759 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 401637-54-5

4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B2496759
CAS No.: 401637-54-5
M. Wt: 335.88
InChI Key: QSHDNWVAYOMAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide is a high-value chemical probe for pharmacological research, specifically targeting the human cannabinoid receptor type 1 (hCB1). Scientific studies have identified this benzhydrylpiperazine derivative as a potent and selective inverse agonist of the hCB1 receptor . The compound features an asymmetric carbon center, and research indicates that its (R)-enantiomer demonstrates superior biological activity . In preclinical models, this compound has shown significant efficacy, including the reduction of body weight in diet-induced obese mice, highlighting its potential as a tool for studying metabolic disorders and the endocannabinoid system . The piperazine moiety is a privileged structure in medicinal chemistry, often used to optimize the physicochemical properties of drug candidates and serve as a scaffold for arranging pharmacophoric groups . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-14-7-8-15(19)13-17(14)21-9-11-22(12-10-21)18(23)20-16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHDNWVAYOMAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Substitution with 5-chloro-2-methylphenyl group:

    Introduction of the cyclohexylcarboxamide group: This final step involves the reaction of the substituted piperazine with cyclohexyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antipsychotic Potential

Research indicates that compounds containing piperazine structures often exhibit antipsychotic properties. The structural similarity of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide to known antipsychotics suggests it may act on similar neurological pathways, potentially modulating neurotransmitter systems such as dopamine and serotonin.

Antidepressant Activity

Studies have shown that piperazine derivatives can also possess antidepressant effects. The compound's ability to interact with serotonin receptors may contribute to mood regulation, making it a candidate for further investigation in the treatment of depression.

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes. For instance, research on related compounds has demonstrated that modifications in the piperazine structure can enhance enzyme inhibition, particularly in cases involving tyrosinase, which is crucial for melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders or melanoma.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of chlorine and the specific aromatic substitutions may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Summary of Applications

Application AreaDescription
Antipsychotic PotentialMay modulate neurotransmitter systems; requires further investigation into efficacy.
Antidepressant ActivityPotential interaction with serotonin receptors; needs clinical evaluation.
Enzymatic InhibitionCould inhibit tyrosinase; relevant for treating pigmentation disorders and melanoma.
Antimicrobial ActivityStructural features suggest possible antimicrobial effects; warrants further exploration.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Features References
Target Compound 5-Chloro-2-methylphenyl; Cyclohexyl carboxamide ~363.9 g/mol Enhanced lipophilicity; potential for improved CNS penetration
PPZ1 5-Chloro-2-methylphenyl; 3-Fluorophenyl methanone ~348.8 g/mol TRPC6/TRPC3/TRPC7 activation; neuroprotective via BDNF pathway
PPZ2 2,3-Dimethylphenyl; 2-Ethoxyphenyl acetamide ~341.9 g/mol DAG-dependent TRPC6 activation; cross-specificity with TRPC3/TRPC7
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-Chlorophenyl; Methyl group ~267.8 g/mol Simpler structure; chair conformation of piperazine; moderate hydrogen bonding
1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine 5-Chloro-2-methylphenyl; Mesitylsulfonyl ~392.9 g/mol Bulky sulfonyl group; potential for altered pharmacokinetics

Key Observations :

  • Target vs. PPZ1/PPZ2 : The target compound’s cyclohexyl carboxamide may reduce cross-reactivity with TRPC3/TRPC7 compared to PPZ1/PPZ2, which show promiscuous channel activation .

Pharmacological Specificity and Mechanisms

  • TRPC6 Modulation : PPZ1 and PPZ2 activate TRPC6 via DAG-dependent pathways but lack selectivity, complicating therapeutic use . The target compound’s cyclohexyl group could improve selectivity, though direct evidence is pending.
  • Structural similarities in the target compound imply possible shared mechanisms .
  • Synthetic Accessibility : The synthesis of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide () via carbamic chloride coupling is straightforward, whereas the target compound’s cyclohexyl carboxamide may require more complex purification steps .

Physicochemical and Conformational Properties

  • Piperazine Ring Conformation : X-ray studies (–7, 10) confirm that piperazine derivatives typically adopt chair conformations, which stabilize the molecule and influence receptor interactions .
  • Crystal Packing : Hydrogen-bonded chains in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () suggest solid-state stability, a factor critical for formulation .

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of 4-(5-chloro-2-methylphenyl)-N-cyclohexylpiperazine-1-carboxamide?

  • Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution (e.g., coupling piperazine with chloro-2-methylphenyl precursors) and carboxamide formation. Key factors include:

  • Reaction conditions : Temperature control (e.g., low temperatures to suppress side reactions in dichloromethane) .
  • Catalysts : Use of bases like triethylamine to facilitate amide bond formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Reference : Similar protocols for N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide highlight solvent choice and catalyst optimization .

Q. How can structural conformation and stereochemistry be confirmed for this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm chair conformation of the piperazine ring and spatial arrangement of substituents .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic shifts (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 6.8–7.4 ppm) .
    • Reference : Structural studies on N-(4-chlorophenyl)piperazine derivatives validate these techniques .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~362) and monitor degradation products under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound in neurological studies?

  • Methodology :

  • Receptor binding assays : Screen against serotonin/dopamine receptors (common targets for piperazine derivatives) using radiolabeled ligands (e.g., 3H^3H-ketanserin for 5-HT2_2 receptors) .
  • Computational docking : Use software like AutoDock to predict interactions with G-protein-coupled receptors (GPCRs) based on structural analogs .
    • Reference : Piperazine carboxamides show affinity for CNS targets, as seen in N-(4-chlorophenyl)piperazine-1-carboxamide studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace cyclohexyl with cyclopentyl or benzyl groups) and compare bioactivity .
  • Pharmacophore modeling : Identify essential moieties (e.g., chloro-substituted phenyl for lipophilicity, piperazine for receptor binding) .
    • Reference : SAR analysis of N-(5-amino-2-methylphenyl)cyclopentanecarboxamide derivatives highlights substituent effects on activity .

Q. How can solubility limitations be addressed in in vivo studies?

  • Methodology :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Formulation : Use lipid-based carriers (e.g., liposomes) or co-solvents (e.g., PEG-400) for parenteral administration .

Q. What computational approaches validate the compound’s metabolic stability?

  • Methodology :

  • In silico metabolism prediction : Tools like ADMET Predictor™ simulate cytochrome P450 interactions to identify vulnerable sites (e.g., N-dealkylation of piperazine) .
  • MD simulations : Assess binding stability with metabolic enzymes (e.g., CYP3A4) over 100-ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC50_{50} values from identical cell lines) .
  • Dose-response validation : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What methods assess the compound’s potential for off-target effects?

  • Methodology :

  • High-throughput screening (HTS) : Test against panels of 100+ receptors/enzymes (e.g., Eurofins Panlabs®) .
  • CRISPR-Cas9 gene editing : Knock out suspected off-target pathways in model organisms (e.g., zebrafish) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.